(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol CAS number 882881-15-4
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol CAS number 882881-15-4
An In-Depth Technical Guide to (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol (CAS 882881-15-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, registered under CAS number 882881-15-4, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry. As a functionalized 6-azaindole, it serves as a critical building block for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive technical overview of its chemical properties, established synthetic strategies, and key applications, particularly its role as a precursor to potent kinase inhibitors. By consolidating scientific data with practical insights, this document aims to be an essential resource for professionals engaged in pharmaceutical research and development, offering detailed protocols, analytical data, and safety considerations.
Introduction: The Strategic Importance of the 6-Azaindole Scaffold
The pyrrolopyridine core, commonly known as azaindole, is a privileged scaffold in drug discovery. Its structure, which is isomeric with indole but contains a nitrogen atom in the six-membered ring, allows it to act as a versatile hydrogen bond donor and acceptor. This feature is crucial for establishing high-affinity interactions with biological targets. The pyrrolo[2,3-c] isomer, or 6-azaindole, has been incorporated into numerous compounds investigated for therapeutic use.
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol emerges as a particularly valuable derivative. The primary alcohol functional group at the 2-position of the pyrrole ring provides a reactive handle for synthetic elaboration, enabling chemists to introduce a wide array of pharmacophores and modulate the physicochemical properties of the final compounds.
Physicochemical and Structural Data
A precise understanding of the compound's properties is fundamental for its application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 882881-15-4 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.17 g/mol | [2] |
| Appearance | Solid (form may vary) | [3] |
| Isomeric SMILES | C1=CN=C2C(=C1)C(=CN2)CO | |
| InChI Key | HECHZAPQJASYJL-UHFFFAOYSA-N | [3] |
Synthesis and Purification: A Practical Approach
The synthesis of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol typically starts from a more readily available precursor, such as an ester of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. The most direct method is the reduction of the ester functionality.
Synthetic Workflow: Ester Reduction
The conversion of the carboxylate ester to the primary alcohol is a standard transformation in organic synthesis, often achieved with high efficiency using metal hydride reducing agents.
Caption: General workflow for the synthesis via ester reduction.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for ester reduction.
Materials:
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Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Lithium aluminum hydride (LiAlH₄) or a suitable alternative (e.g., Diisobutylaluminium hydride)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous sodium sulfate (Na₂SO₄) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel (for chromatography)
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Ethyl acetate and Hexane (for chromatography)
Procedure:
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Reaction Setup: Under an inert atmosphere (e.g., Argon), a stirred suspension of LiAlH₄ in anhydrous THF is cooled to 0 °C using an ice bath.
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Substrate Addition: A solution of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension. The rate of addition is controlled to maintain the internal temperature below 5 °C.
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Reaction Monitoring: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
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Quenching: The reaction is carefully quenched at 0 °C by the slow, sequential addition of water, followed by 15% aqueous NaOH, and finally more water. This procedure, known as the Fieser workup, is critical for safely neutralizing excess hydride and precipitating aluminum salts into a filterable solid.
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Extraction and Isolation: The resulting slurry is filtered through a pad of celite, and the solid is washed thoroughly with THF and ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude residue is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol.
Expertise & Causality: The use of a potent reducing agent like LiAlH₄ ensures a complete and rapid conversion. The Fieser workup is preferred as it typically produces granular precipitates that are easier to filter than the gelatinous ones formed by other quenching methods, leading to higher recovery of the product.
Applications in Drug Discovery and Medicinal Chemistry
The true value of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol lies in its utility as a versatile intermediate. The pyrrolopyridine core is a key structural motif in many kinase inhibitors, where it often engages in crucial hydrogen bonding interactions within the ATP-binding site of the enzyme.
Precursor for Kinase Inhibitors
Pyrrolopyridine derivatives have been successfully developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR).[4] The synthesis of these inhibitors often involves modifying the 2-position of the azaindole core.
Caption: Synthetic utility of the title compound in drug discovery.
The hydroxymethyl group can be easily converted into a better leaving group (e.g., a mesylate or halide), which can then be displaced by various nucleophiles. Alternatively, it can be oxidized to an aldehyde, opening up another rich vein of chemical transformations such as reductive amination or Wittig reactions. This flexibility allows for the systematic exploration of the structure-activity relationship (SAR) around the azaindole core.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact compound are not publicly available in the search results, the expected data from standard analytical techniques can be predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine and pyrrole rings, a singlet for the CH₂ group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the seven aromatic carbons of the bicyclic system and one aliphatic carbon for the CH₂OH group. |
| Mass Spec (MS) | A molecular ion peak (M+H)⁺ at approximately m/z 149.07, corresponding to the formula C₈H₉N₂O⁺. |
| Infrared (IR) | A characteristic broad absorption band for the O-H stretch (approx. 3200-3600 cm⁻¹) and N-H stretch (approx. 3100-3500 cm⁻¹). |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
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Hazard Identification: Based on data for isomeric and related compounds, (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6]
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Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] Avoid breathing dust, fumes, or vapors.[5] Wash hands thoroughly after handling.[5]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[5]
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